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molecular formula C9H8N2O4 B8492977 (2-Methoxy-5-nitrophenoxy)acetonitrile

(2-Methoxy-5-nitrophenoxy)acetonitrile

Cat. No. B8492977
M. Wt: 208.17 g/mol
InChI Key: XZBIXYGUSJCFAU-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

To a suspension of sodium borohydride (0.55 g, 0.015 mole) in dry THF (50 ml) at 0° C., under an argon atmosphere, was added boron trifluoride etherate (2.4 ml, 0.02 mole) dropwise. After addition was completed the mixture was left to stir for 1 hour at room temperature and then a solution of 2-cyanomethoxy-4-nitroanisole (D8 1.0 g, 0,0048 mole) in dry THF (50 ml) was added and the mixture heated under reflux for 1 hour. The mixture was treated with saturated aqueous NaHCO3 solution until effervescence had ceased and then concentrated in vacuo. The residue was treated with water and extracted with dichloromethane. The combined organic extracts were dried and concentrated in vacuo to give the title compound (1.0 g, 100%).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].B(F)(F)F.CCOCC.[C:12]([CH2:14][O:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:17]=1[O:25][CH3:26])#[N:13].C([O-])(O)=O.[Na+]>C1COCC1>[NH2:13][CH2:12][CH2:14][O:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:17]=1[O:25][CH3:26] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)COC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
was left
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCOC1=C(C=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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